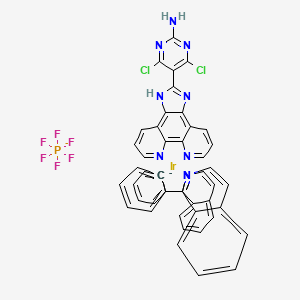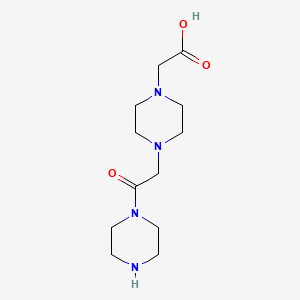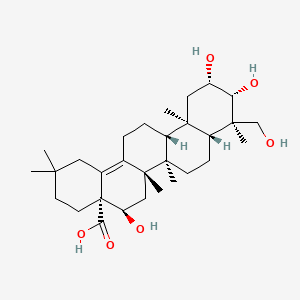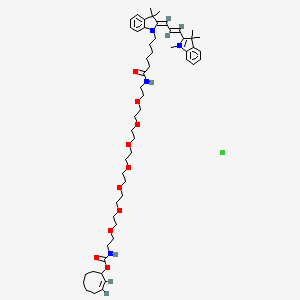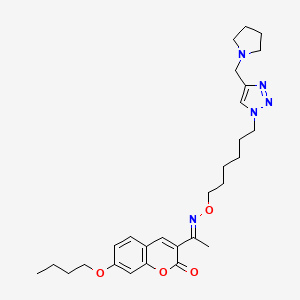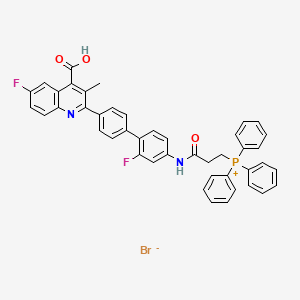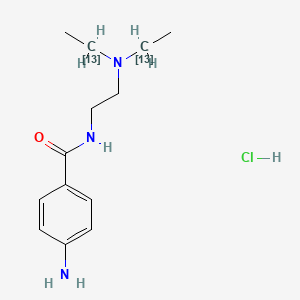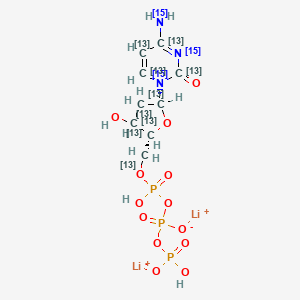
Deoxycytidine triphosphate-13C9,15N3 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxycytidine triphosphate-13C9,15N3 (dilithium) is a nucleoside triphosphate that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and has applications in various scientific research fields, including real-time PCR, cDNA synthesis, and DNA sequencing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycytidine triphosphate-13C9,15N3 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxycytidine triphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production of Deoxycytidine triphosphate-13C9,15N3 (dilithium) is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The production process includes the use of advanced chromatography techniques for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxycytidine triphosphate-13C9,15N3 (dilithium) primarily undergoes reactions related to DNA synthesis. These include:
Polymerization: Incorporation into DNA strands during replication.
Hydrolysis: Breakdown into deoxycytidine and triphosphate under acidic or enzymatic conditions
Common Reagents and Conditions
Common reagents used in reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) include DNA polymerases, nucleases, and various buffers. Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) are extended DNA strands and deoxycytidine monophosphate .
Wissenschaftliche Forschungsanwendungen
Deoxycytidine triphosphate-13C9,15N3 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and synthesis.
Biology: Essential for DNA replication studies and understanding cellular processes.
Medicine: Utilized in diagnostic techniques such as real-time PCR and DNA sequencing.
Industry: Employed in the production of labeled nucleotides for research and development
Wirkmechanismus
Deoxycytidine triphosphate-13C9,15N3 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled isotopes allow for the tracking and quantification of DNA synthesis processes. The molecular targets include DNA polymerases and the DNA template strand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyadenosine triphosphate-13C10,15N5 (disodium): Another isotope-labeled nucleoside triphosphate used in DNA synthesis.
Deoxyguanosine triphosphate-13C10,15N5 (disodium): Similar in function but differs in the nucleobase component.
Thymidine triphosphate-13C10,15N2 (disodium): Used in similar applications but contains thymine instead of cytosine
Uniqueness
Deoxycytidine triphosphate-13C9,15N3 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in nucleic acid research. Its applications in real-time PCR and DNA sequencing make it a valuable tool in both basic and applied sciences .
Eigenschaften
Molekularformel |
C9H14Li2N3O13P3 |
|---|---|
Molekulargewicht |
491.0 g/mol |
IUPAC-Name |
dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI-Schlüssel |
JYCAZSFRQWDZGU-AGHJWWNOSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2] |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)

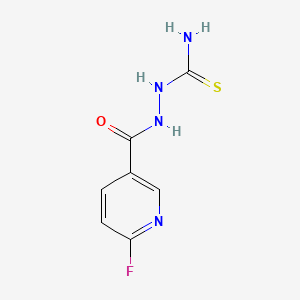
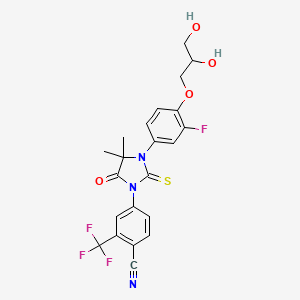
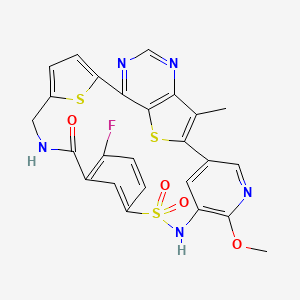
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
